molecular formula C37H32O16 B591317 9'''-Methyl salvianolate B CAS No. 1167424-32-9

9'''-Methyl salvianolate B

Cat. No.: B591317
CAS No.: 1167424-32-9
M. Wt: 732.647
InChI Key: HBYGJMZNCIGGFN-NQBFDTSGSA-N
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Description

9’‘’-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its potential therapeutic properties, particularly in traditional Chinese medicine. It has a molecular formula of C37H32O16 and a molecular weight of 732.64 g/mol .

Mechanism of Action

Target of Action

It is a phenolic compound isolated from radix salvia miltiorrhizae , which is known for its various therapeutic effects.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its bioavailability.

Action Environment

It is known that the compound should be stored at -80°c or -20°c, away from moisture and light , indicating that these environmental factors could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

It is known to be a phenolic compound , which suggests that it may participate in biochemical reactions involving phenolic groups

Cellular Effects

It has been suggested that it may have anti-inflammatory, anti-apoptotic, and anti-fibrotic effects . It may also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be stable under certain conditions

Dosage Effects in Animal Models

The effects of 9’‘’-Methyl salvianolate B vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is known to be a phenolic compound , which suggests that it may be involved in metabolic pathways related to phenolic metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 9’‘’-Methyl salvianolate B is typically extracted from the roots of Salvia miltiorrhiza using ethanol. The extraction process involves several steps, including maceration, filtration, and concentration. The crude extract is then subjected to chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Industrial production of 9’‘’-Methyl salvianolate B involves large-scale extraction from Salvia miltiorrhiza roots. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions: 9’‘’-Methyl salvianolate B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

9’‘’-Methyl salvianolate B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 9’‘’-Methyl salvianolate B is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties. Its methylation enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGJMZNCIGGFN-NQBFDTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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